2',3'-Diazido-2',3'-dideoxy-2',3'-secothymidine

Description

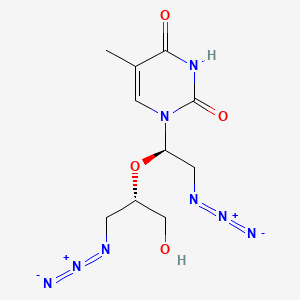

2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of thymidine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by azido groups, making it a diazido compound. This modification imparts distinct chemical properties to the molecule, making it a subject of interest in scientific research.

Properties

CAS No. |

130515-66-1 |

|---|---|

Molecular Formula |

C10H14N8O4 |

Molecular Weight |

310.27 g/mol |

IUPAC Name |

1-[(1R)-2-azido-1-[(2S)-1-azido-3-hydroxypropan-2-yl]oxyethyl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N8O4/c1-6-4-18(10(21)15-9(6)20)8(3-14-17-12)22-7(5-19)2-13-16-11/h4,7-8,19H,2-3,5H2,1H3,(H,15,20,21)/t7-,8+/m0/s1 |

InChI Key |

LZBLRKSWCMFFKU-JGVFFNPUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H](CN=[N+]=[N-])O[C@@H](CN=[N+]=[N-])CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C(CN=[N+]=[N-])OC(CN=[N+]=[N-])CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine typically involves the transformation of ribonucleosides into their diazido derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents like Bu3SnH and AIBN .

Industrial Production Methods

Industrial production of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine undergoes various chemical reactions, including:

Oxidation: The azido groups can be oxidized to form nitro compounds.

Reduction: Reduction of the azido groups can yield amino derivatives.

Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

Biology: Studied for its potential as an antiviral agent, particularly against HIV.

Medicine: Investigated for its role in nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of viral infections.

Industry: Utilized in the development of diagnostic tools and as a chemical probe in molecular biology.

Mechanism of Action

The mechanism of action of 2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine involves its incorporation into DNA or RNA chains during replication. The presence of azido groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This property makes it an effective inhibitor of viral replication, particularly in the case of HIV, where it acts as a nucleoside reverse transcriptase inhibitor .

Comparison with Similar Compounds

Similar Compounds

2’,3’-Dideoxy-2’,3’-didehydrothymidine (d4T): Another nucleoside analog used as an antiviral agent.

Zidovudine (AZT): A well-known NRTI used in the treatment of HIV.

Didanosine (ddI): Another NRTI with similar applications.

Uniqueness

2’,3’-Diazido-2’,3’-dideoxy-2’,3’-secothymidine is unique due to the presence of azido groups, which impart distinct chemical properties and enhance its effectiveness as a chain terminator in nucleic acid synthesis. This makes it a valuable compound in antiviral research and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.